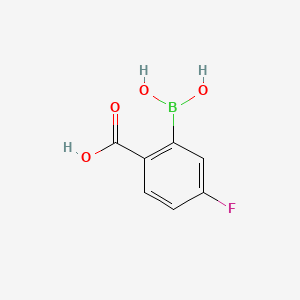

2-Borono-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

2-borono-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMLMMRXRIGREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592148 | |

| Record name | 2-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-62-7 | |

| Record name | 2-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovative Chemical Transformations of 2 Borono 4 Fluorobenzoic Acid

Development of De Novo Synthetic Routes for 2-Borono-4-fluorobenzoic Acid

De novo synthesis of this compound involves constructing the molecule from simpler, less functionalized precursors. While direct literature on de novo routes for this specific compound is limited, analogous syntheses provide insight into potential pathways. One such approach could begin with the functionalization of a fluorinated aromatic ring followed by the introduction of the carboxylic acid and boronic acid groups in a stepwise manner. For instance, a synthetic strategy could be envisioned starting from m-fluoroaniline, which undergoes a series of transformations including protection, formylation, oxidation, and ultimately a fluorination reaction to yield a precursor like 2-chloro-4-fluorobenzoic acid. google.com This precursor could then be subjected to borylation.

Another conceptual approach involves the decarboxylative borylation of fluorinated benzoic acid derivatives. nih.gov This method generates an aryl radical from a carboxylic acid, which can then be trapped by a boron-containing reagent. nih.gov While not a classic "bottom-up" de novo synthesis, it represents an innovative way to construct the target molecule by replacing a carboxyl group with a boronic acid moiety.

Convergent Synthesis Approaches Utilizing Precursors and Building Blocks

Convergent syntheses, which involve the coupling of pre-functionalized building blocks, are common for preparing this compound. These methods offer efficiency by building complexity late in the synthetic sequence.

A prevalent strategy for the synthesis of this compound involves the borylation of a halogenated fluorobenzoic acid derivative. The most common precursor is 2-bromo-4-fluorobenzoic acid. thermofisher.com This intermediate is typically synthesized from 4-bromo-2-fluorotoluene (B1265965) via radical oxidation. chemicalbook.com

The key transformation is the conversion of the carbon-halogen bond to a carbon-boron bond. This is often achieved through a palladium-catalyzed Miyaura borylation reaction using a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction proceeds under mild conditions with a palladium catalyst and a base, initially forming a boronate ester which is then hydrolyzed to yield the final boronic acid. Alternatively, halogen-metal exchange followed by reaction with a boron electrophile can be employed. For example, treatment of a halobenzoic acid with a strong lithium base at low temperatures can generate an organolithium species, which is then quenched with a borate (B1201080) ester to form the boronic acid. researchgate.net

A summary of a typical reaction to form a precursor for this compound is presented below:

| Reactant | Reagents and Conditions | Product | Yield |

| 4-bromo-2-fluorotoluene | AIBN, Co(OAc)₂·4H₂O, NaBr, HOAc, O₂ (1.2 MPa), 130°C | 4-bromo-2-fluorobenzoic acid | 88% chemicalbook.com |

In many synthetic routes, the fluorine atom is incorporated early in the sequence, often starting with a commercially available fluorinated precursor. guidechem.com The introduction of the boron moiety is typically one of the final steps. This strategy takes advantage of well-established methods for carbon-boron bond formation on functionalized aromatic rings. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule in these borylation reactions.

Exploitation of Halogenated Fluorobenzoic Acid Derivatives in Boron Functionalization

Mechanistic Investigations of Key Synthetic Steps

The mechanisms of the key reactions used to synthesize this compound have been the subject of investigation. In the case of palladium-catalyzed borylation, the mechanism is generally understood to involve a catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium complex. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to form the arylboronate ester and regenerate the active palladium catalyst.

For syntheses involving decarboxylative borylation, a proposed mechanism involves a photoinduced ligand-to-metal charge transfer (LMCT) in a copper(II) carboxylate complex. nih.govresearchgate.net This process generates an aryl carboxyl radical, which then extrudes carbon dioxide to form an aryl radical. nih.govresearchgate.net This highly reactive intermediate is then trapped by a boron-containing species to yield the desired arylboronic ester. nih.gov

Advanced Catalytic Systems for the Preparation and Derivatization of Boronated Fluorobenzoic Acids

The development of advanced catalytic systems has been instrumental in improving the synthesis and further functionalization of boronic acids like this compound.

Transition-metal catalysis is central to many modern methods of carbon-boron bond formation. rsc.org Palladium catalysts are widely used for the borylation of aryl halides and triflates. nih.govillinois.edu The choice of ligand for the palladium catalyst can be critical for achieving high yields and functional group tolerance, especially with challenging substrates. rsc.org

Besides palladium, other transition metals such as copper and iridium have also been employed in borylation reactions. nih.govscispace.com Copper catalysis, particularly in photoinduced decarboxylative borylation, offers an alternative pathway to arylboronic acids. nih.govresearchgate.net Iridium-catalyzed C-H borylation has also emerged as a powerful tool for the direct functionalization of aromatic C-H bonds, which could potentially be applied to the synthesis of fluorinated benzoic acid derivatives. scispace.com These advanced catalytic systems provide milder reaction conditions and broader substrate scope for the synthesis of valuable organoboron compounds. rsc.orgnih.gov

Metal-Free Catalysis and Lewis Acid Activation Strategies

The unique structure of this compound, featuring both a Brønsted acidic carboxylic acid group and a Lewis acidic boronic acid group on the same aromatic ring, positions it as a compelling candidate for metal-free catalysis. This bifunctionality allows for cooperative activation of substrates, a powerful strategy in modern organic synthesis. Research into analogous 2-borylbenzoic acids has demonstrated their potential as internal Lewis acid-assisted single hydrogen-bond donor (HBD) catalysts. thieme-connect.com

In this catalytic model, the boronic acid moiety serves as an intramolecular Lewis acid, which can coordinate to an electron-rich site on a substrate molecule. Simultaneously, the adjacent carboxylic acid group can act as a hydrogen-bond donor or Brønsted acid to activate an electrophilic portion of the same substrate or a second reactant. This dual activation within a single catalyst molecule can enhance reactivity and influence selectivity in chemical transformations, such as the activation of nitroalkenes. thieme-connect.com

The general principle of this internal Lewis acid assistance is a significant advancement in organocatalysis, moving beyond simple acid or base catalysis to more sophisticated, enzyme-like modes of action. While specific studies detailing the catalytic application of this compound are emerging, the established reactivity of similar 2-borylbenzoic acids provides a strong precedent for its potential. The table below illustrates the research findings for a representative 2-borylbenzoic acid catalyst in the activation of nitroalkenes, showcasing the effectiveness of this strategy.

| Entry | Nitroalkene Substrate | Nucleophile | Catalyst Loading (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | β-Nitrostyrene | 1,3-Dicarbonyl Compound | 10 | Toluene (B28343) | 95 |

| 2 | (E)-1-Nitro-4-chlorostyrene | 1,3-Dicarbonyl Compound | 10 | Toluene | 92 |

| 3 | (E)-1-Nitro-4-methylstyrene | 1,3-Dicarbonyl Compound | 10 | Toluene | 98 |

| 4 | 2-Nitro-1-phenylpropene | 1,3-Dicarbonyl Compound | 10 | Toluene | 85 |

Beyond the intramolecular strategy, the broader field of metal-free catalysis frequently employs potent boron-based Lewis acids, most notably tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). cardiff.ac.uk This powerful Lewis acid has proven effective in a vast range of organic transformations. cardiff.ac.uk For instance, B(C₆F₅)₃ can catalyze the N-alkylation of various amines using p-fluorobenzoate esters as alkylating agents. cardiff.ac.uk In these reactions, the borane (B79455) activates the ester, facilitating C–O bond cleavage and subsequent C–N bond formation, with 4-fluorobenzoic acid eliminated as a byproduct. cardiff.ac.uk This highlights a different approach where an external, highly electrophilic borane acts as the primary Lewis acid catalyst in reactions involving fluorobenzoic acid derivatives. cardiff.ac.ukcardiff.ac.uk DFT studies have supported a Lewis acid-catalyzed pathway, where the borane activates the ester, over potential Brønsted acid-catalyzed routes. cardiff.ac.uk

These examples underscore the versatility of boron-containing compounds in mediating complex chemical reactions without the need for transition metals. The intrinsic Lewis acidity of the boron center, whether as part of a bifunctional catalyst like this compound or as a standalone catalyst like B(C₆F₅)₃, is a cornerstone of these innovative and sustainable synthetic methods. nih.gov

Exploration of Medicinal and Biological Applications for 2 Borono 4 Fluorobenzoic Acid Derivatives

Research into Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that utilizes the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells. mdpi.com Subsequent irradiation with a beam of low-energy (epithermal) neutrons triggers a nuclear capture reaction, producing high-energy alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei. ntno.orgunito.it These particles have a short path length of approximately 5–9 micrometers, roughly the diameter of a single cell, thereby confining the cytotoxic effects primarily to the boron-loaded tumor cells. nih.govnih.gov The success of BNCT is critically dependent on the development of boron delivery agents that can achieve a high concentration in the tumor relative to surrounding normal tissues. taelifesciences.com

Design Principles for Tumor-Selective Boron Delivery Systems

The efficacy of BNCT hinges on the selective delivery of a sufficient quantity of ¹⁰B to tumor cells, with a minimal tumor-to-healthy tissue boron ratio of 3:1 being a general prerequisite for therapeutic success. taelifesciences.com While L-boronophenylalanine (BPA) and sodium borocaptate (BSH) are the two agents currently in clinical use, their suboptimal tumor selectivity has spurred the development of new delivery strategies. nih.govresearchgate.netnih.gov

Key design principles for third-generation boron delivery agents focus on enhancing tumor targeting and intracellular retention. researchgate.net Strategies often involve conjugating boron-containing moieties, such as those derived from 2-Borono-4-fluorobenzoic acid, to molecules that can exploit the unique biology of cancer cells. These strategies include:

Amino Acid Transporter-Mediated Uptake: Many cancer cells overexpress L-type amino acid transporters (LAT1) to meet their increased metabolic demands. kyoto-u.ac.jp Boronated amino acid analogues are designed to mimic natural amino acids, thereby hijacking these transporters for preferential entry into tumor cells. researchgate.netresearchgate.net

Receptor-Mediated Targeting: Conjugating boron compounds to ligands, such as peptides or antibodies, that bind to receptors overexpressed on cancer cells can significantly improve selectivity. ntno.orgnih.govnumberanalytics.com

Nanoparticle-Based Delivery: Encapsulating boron agents within nanoparticles or liposomes can enhance their accumulation in tumors through the enhanced permeability and retention (EPR) effect and can be surface-modified for active targeting. nih.govnumberanalytics.comnih.gov

The incorporation of a fluorine atom, as in this compound, serves a dual purpose. Besides potentially influencing the compound's biological activity and stability, it allows for the development of Fluorine-18 (¹⁸F) labeled analogues for PET imaging.

Preclinical Evaluation of Boronated Fluorobenzoic Acid Analogues in BNCT Protocol Optimization

Preclinical studies are essential to evaluate the potential of new boron delivery agents. While specific preclinical data for derivatives of this compound are not extensively detailed in the provided search results, the evaluation of analogous fluorinated boronophenylalanine (BPA) derivatives provides a clear framework for such investigations.

For instance, studies with fluorinated BPA derivatives have been conducted in various cancer cell lines and animal models to assess their uptake, retention, and therapeutic efficacy in BNCT. nih.govmdpi.com In one study, the unnatural boronated amino acid, 1-amino-3-boronocyclopentanecarboxylic acid (ABCPC), demonstrated a tumor-to-blood ratio of 8 and a projected tumor-to-normal brain ratio of nearly 21 in a mouse model, showcasing superior tumor targeting compared to clinically used agents. nih.gov Another study showed that combining BPA with other boron carriers could significantly increase tumor boron concentrations. mdpi.com

The preclinical evaluation of a new agent derived from this compound would typically involve the following:

Table 1: Preclinical Evaluation Framework for BNCT Agents| Evaluation Parameter | Methodology | Objective |

| In Vitro Cellular Uptake | Incubation of cancer cell lines with the boronated compound followed by quantification of intracellular boron. | To determine the efficiency of cellular uptake and identify the transport mechanisms involved (e.g., LAT1). kyoto-u.ac.jpnih.gov |

| Biodistribution Studies | Administration of the compound to tumor-bearing animal models and subsequent measurement of boron concentration in the tumor, blood, and various normal organs at different time points. | To determine the tumor-to-normal tissue and tumor-to-blood boron concentration ratios, which are critical for predicting therapeutic efficacy and potential toxicity. nih.gov |

| In Vivo Efficacy Studies | Treatment of tumor-bearing animals with the boronated agent followed by neutron irradiation. | To assess the anti-tumor effect of the BNCT treatment by monitoring tumor growth and survival rates. mdpi.com |

| Toxicity Studies | Administration of the boronated compound at various doses to animals to evaluate potential adverse effects. | To establish a safe therapeutic window for the new agent. |

These evaluations are crucial for optimizing BNCT protocols and selecting the most promising candidates for clinical translation.

Radiosynthesis of Fluorine-18 Labeled Derivatives for Positron Emission Tomography (PET) Imaging in BNCT Planning

A significant advantage of using fluorinated boron compounds is the ability to label them with the positron-emitting radionuclide Fluorine-18 (¹⁸F, half-life ≈ 110 minutes) for PET imaging. nih.govnih.gov ¹⁸F-labeled PET tracers, such as 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), serve as in vivo probes to non-invasively assess the biodistribution and tumor accumulation of the corresponding ¹⁰B-containing therapeutic agent before irradiation. nih.govnih.govclinicaltrials.gov

This imaging step is critical for:

Patient Selection: Identifying patients whose tumors show sufficient uptake of the boron agent (e.g., a tumor-to-normal tissue ratio ≥ 2.5 is often used as a clinical criterion) to benefit from BNCT. nih.govomicsonline.org

Treatment Planning: Providing a three-dimensional map of the boron distribution, which allows for accurate calculation of the radiation dose that will be delivered to the tumor and surrounding normal tissues. nih.govclinicaltrials.govturkupetcentre.net

Therapeutic Monitoring: Evaluating the treatment response after BNCT. turkupetcentre.netnih.gov

The radiosynthesis of ¹⁸F-labeled derivatives, such as [¹⁸F]FBPA, has been well-established. One common method involves the direct electrophilic radiofluorination of the BPA precursor using [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite. nih.govisnct.net More recent methods focus on improving the synthesis efficiency and molar activity, for example, by using a copper-mediated radiofluorination of a boronic acid pinacol (B44631) ester precursor. mdpi.com Recent advancements have also focused on improving the stability and practicality of the synthesis process for mass production. nih.gov The kinetic data from dynamic ¹⁸F-FBPA PET studies can be used to estimate the ¹⁰B concentrations in tumors, which have shown good correlation with direct measurements from surgical specimens. nih.govnih.gov

Table 2: Radiosynthesis and Application of [¹⁸F]FBPA

| Aspect | Details | Reference |

| Synthesis Method | Electrophilic substitution of ¹⁰B-BPA using carrier-added ¹⁸F–F₂. | nih.gov |

| Improved Synthesis | Alcohol-enhanced copper-mediated radiofluorination of boronic acid pinacol ester precursors. | mdpi.com |

| Radiochemical Yield | 4.72 ± 0.34 GBq with a decay-corrected yield of 12.2 ± 0.1%. | nih.gov |

| Clinical Application | Non-invasive estimation of ¹⁰B concentration for patient selection and treatment planning. | nih.govomicsonline.org |

| Uptake Ratios | Tumor-to-normal brain uptake ratios of 1.9 and 3.1 have been observed in glioblastoma patients. | nih.gov |

Investigation of Biological Target Modulation

Beyond their application in BNCT, the unique chemical properties of boronic acids, including their ability to form reversible covalent bonds with diol-containing molecules, make them attractive candidates for modulating the activity of various biological targets. nih.gov Derivatives of this compound are being explored as inhibitors of key enzymes and as novel antimicrobial agents.

Evaluation of Antimicrobial and Other Bioactive Properties of Hybrid Structures

Boronic acids are recognized for their broad-spectrum antimicrobial properties. nih.govresearchgate.net They can interact with essential biomolecules in pathogens, such as glycans in the cell wall or key enzymes like leucyl-tRNA synthetase (LeuRS). nih.govmdpi.com

Research has focused on creating hybrid molecules that combine a boronic acid moiety with other known antimicrobial scaffolds to enhance activity. For instance, a study on quinolino-benzoxaboroles, which are structurally related to fluorophenylboronic acids, demonstrated their potential as antimicrobial agents. scirp.org In this study, compounds were synthesized by reacting various quinolines with aminobenzoxaboroles or aminophenylboronic acid. scirp.org

The resulting hybrid structures were tested against a panel of microbes, including E. coli, B. subtilis, and M. smegmatis. While the non-boron containing analogues showed no significant activity, several of the boronated quinolines exhibited modest to good activity, particularly against M. smegmatis, with MIC₅₀ values in the range of 27 to 110 µM. scirp.org This highlights the essential role of the boron atom in the observed antimicrobial effect. scirp.orgmdpi.com

Similarly, another study investigated phenylboronic acid-substituted benzimidazole (B57391) derivatives. researchgate.net These compounds showed antimicrobial activity against E. coli, S. aureus, C. albicans, and A. brasiliensis. researchgate.net Molecular docking studies suggested that these compounds could bind to specific protein targets, and their inhibitory activity was influenced by the position of substituents on the phenylboronic acid ring. researchgate.net

Table 4: Antimicrobial Activity of Boronic Acid Hybrid Structures

| Hybrid Structure | Target Microbe | Observed Activity (MIC₅₀) | Key Finding | Reference |

| Quinolino-Benzoxaboroles | M. smegmatis | 27 - 110 µM | The boron atom is essential for antimicrobial activity; non-boron analogues were inactive. | scirp.org |

| Phenylboronic Acid-Substituted Benzimidazoles | S. aureus | Inhibition zones of 7-13 mm | Substituent positioning on the phenylboronic acid core influences inhibitory activity. | researchgate.net |

| (Trifluoromethoxy)Phenylboronic Acids | E. coli, B. cereus | Activity demonstrated | Docking studies suggest interaction with E. coli LeuRS. | mdpi.com |

These studies demonstrate a promising strategy for developing new bioactive compounds by incorporating the this compound scaffold into hybrid structures, leveraging its unique electronic and binding properties to target a range of biological systems.

Molecular Docking and Computational Approaches in Drug Discovery

Molecular docking and other computational methods are indispensable tools in modern drug discovery, providing critical insights into the interactions between small molecules and their biological targets at an atomic level. For derivatives of this compound, these in silico techniques are instrumental in predicting binding affinities, elucidating binding modes, and guiding the rational design of more potent and selective therapeutic agents. The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with nucleophilic residues, make computational analysis a key component in understanding their mechanism of action. mdpi.comnih.gov

Computational studies, including Density Functional Theory (DFT), are often employed to understand the electronic properties of these derivatives. The presence of the electron-withdrawing fluorine atom can significantly influence the acidity and reactivity of the boronic acid moiety, which is a crucial factor in its interaction with biological targets. mdpi.com For instance, computational analyses have shown that fluorine substitution can enhance the acidity of the boronic acid, which can be critical for its binding to enzymes at physiological pH. mdpi.com

Molecular docking simulations are used to predict how these derivatives fit into the active site of a target protein. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and the formation of covalent bonds between the boron atom and specific amino acid residues like serine or threonine. mdpi.comrsc.org In some cases, docking studies explore both non-covalent and covalent binding modes to determine the most likely interaction. rsc.org For example, it has been hypothesized and tested through docking that the vacant p-orbital of the boron atom can accept an electron pair from a nucleophilic nitrogen atom of an amino acid residue like arginine, forming a coordinate covalent bond. rsc.org

The results from molecular docking are often quantified using scoring functions that estimate the binding free energy, providing a rank-ordering of potential inhibitors. These scores, in conjunction with the analysis of the binding pose, help researchers to prioritize compounds for synthesis and biological testing.

Detailed Research Findings

While specific molecular docking data for derivatives of this compound is not extensively published, studies on structurally related fluorinated phenylboronic acids and other boronic acid derivatives provide valuable insights into their potential interactions with various enzymes.

For example, in the context of developing inhibitors for bacterial enzymes like β-lactamases, various phenylboronic acid derivatives have been evaluated through molecular docking. These studies help in understanding the structure-activity relationships (SAR) and guide the design of new, more potent inhibitors. The docking scores and observed interactions provide a rationale for the differential inhibitory activities of the tested compounds.

Below are tables summarizing representative data from molecular docking studies on analogous boronic acid derivatives against different protein targets. This data illustrates the type of information generated from such computational analyses.

Table 1: Molecular Docking Scores of Phenylboronic Acid Derivatives against KPC-2 β-Lactamase

| Compound ID | Substituent on Phenyl Ring | Docking Score (ICM-Pro) |

| BA1 | 3-NO₂ | -28.9 |

| BA2 | 4-NO₂ | -28.5 |

| BA3 | 3-NH₂ | -25.4 |

| BA4 | 4-NH₂ | -26.3 |

| BA5 | 3-COOH | -29.8 |

| BA6 | 4-COOH | -28.6 |

Data adapted from a study on triazole-substituted phenylboronic acids as KPC-2 inhibitors. The docking scores provide a relative measure of binding affinity.

Table 2: Interaction Analysis of a Boronic Acid Derivative with the Androgen Receptor (AR) Ligand Binding Domain (LBD)

| Interaction Type | Interacting Residue in AR LBD |

| Hydrogen Bond | Gln711 |

| Hydrogen Bond | Arg752 |

| Covalent Coordinate Bond | Arg752 (hypothesized) |

This table is based on findings from a study on non-steroidal anti-androgens where a nitro group was replaced by a boronic acid. The data illustrates the potential for both hydrogen bonding and covalent interactions. rsc.org

These computational approaches are crucial for rapidly screening virtual libraries of this compound derivatives and for providing a deeper understanding of their interactions with biological targets, thereby accelerating the discovery of new drug candidates.

Applications in Advanced Materials and Chemo Sensing Research

Development of Boron-Containing Functional Materials

The presence of both a fluorine atom and a boronic acid moiety allows 2-Borono-4-fluorobenzoic acid to be a precursor in the development of specialized functional materials. It has been explored for its utility in liquid crystal technologies. The incorporation of the fluorine atom can enhance the thermal stability and optical properties of liquid crystals, making them suitable for high-performance applications. While specific research focusing exclusively on this compound is niche, related fluorinated benzoic acids are recognized as key components in the library of liquid crystal building blocks. chemscene.com The rigid phenyl ring structure, combined with the specific electronic effects of the fluoro and borono substituents, can influence the mesophase behavior and other critical properties of the final liquid crystalline material.

Utilization in Cross-Coupling Reactions and Complex Molecule Synthesis

This compound is a widely utilized reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon (C-C) bonds, essential for constructing complex molecular architectures from simpler precursors. mdpi.com

The general mechanism of the Suzuki coupling involves the reaction of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base. The boronic acid must first be activated by the base, which enhances the polarization of the organic ligand and facilitates the key step of transmetalation to the palladium center.

This methodology is crucial for synthesizing biaryl compounds, which are common structural motifs in pharmaceuticals and agrochemicals. Research has indicated that derivatives synthesized from this compound show potential as anticancer agents, highlighting its role as an important intermediate in medicinal chemistry. The Suzuki coupling provides a direct route to access a wide range of substituted molecules that are evaluated for biological activity. mdpi.comnih.gov For instance, the synthesis of various bioactive molecules, such as α-arylpropionic acids (a class of nonsteroidal anti-inflammatory drugs), can be achieved through enantioselective Suzuki-Miyaura coupling reactions. rsc.org

Table 1: Application of this compound in Synthesis

| Application Area | Specific Use | Key Reaction | Notes |

|---|---|---|---|

| Organic Synthesis | Reagent for biaryl compounds | Suzuki-Miyaura Coupling | Crucial for developing complex molecules. |

| Medicinal Chemistry | Intermediate for drug synthesis | Suzuki-Miyaura Coupling | Serves as a scaffold for potentially bioactive compounds, including anticancer agents. nih.gov |

| Material Science | Precursor for liquid crystals | N/A | The fluorine atom can enhance thermal and optical properties. |

Design and Performance Evaluation of Chemosensors Based on Boronic Acid Recognition

The boronic acid functional group is a cornerstone in the design of chemosensors, particularly for the detection of saccharides (sugars) and other molecules containing cis-diol functionalities. spiedigitallibrary.orgrsc.org The underlying principle of this detection mechanism is the reversible covalent interaction between the boronic acid and a diol to form a stable five- or six-membered cyclic boronate ester. rsc.orgrsc.org

This binding event can be translated into a measurable signal, most commonly a change in fluorescence. spiedigitallibrary.org In a typical design, a fluorophore (a fluorescent molecule) is integrated with the boronic acid moiety. The system is often engineered so that the fluorescence is initially quenched, for example, through Photoinduced Electron Transfer (PET) from a nearby electron-donating group like a tertiary amine. spiedigitallibrary.orgspiedigitallibrary.org When the boronic acid binds to a saccharide, its Lewis acidity increases. spiedigitallibrary.orgspiedigitallibrary.org This change strengthens the interaction between the boron and the amine, which in turn can inhibit the PET process, leading to a "turn-on" fluorescence response. spiedigitallibrary.org The intensity of the fluorescence can be correlated to the concentration of the analyte. mdpi.com

While the boronic acid group is a well-established recognition unit for saccharides, and numerous fluorescent sensors have been developed based on this principle, specific research detailing the use of this compound itself in a chemosensor design is not widely documented in available literature. However, the fundamental chemistry of its boronic acid group makes it a potential candidate for such applications.

Table 2: Principles of Boronic Acid-Based Chemosensors

| Component | Function | Mechanism |

|---|---|---|

| Boronic Acid | Recognition Site | Forms reversible covalent bonds (boronate esters) with diols. rsc.org |

| Fluorophore | Signal Transducer | Emits light; its intensity is modulated by analyte binding. spiedigitallibrary.org |

| Quencher (optional) | Signal Modulation | Suppresses fluorescence in the unbound state (e.g., via PET). spiedigitallibrary.org |

| Analyte (e.g., Glucose) | Target Molecule | Binds to the boronic acid, causing a change in the fluorophore's emission. rsc.org |

Supramolecular Assembly and Host-Guest Chemistry with Boronic Acid Derivatives

The field of supramolecular chemistry explores the assembly of molecules held together by non-covalent interactions. Fluorinated boronic acids and their derivatives are particularly interesting building blocks for creating complex, self-assembled architectures due to their ability to participate in multiple types of interactions.

Research on fluorinated arylboronic esters, which are derivatives of compounds like this compound, has shown their capacity to form stable adducts through coordinative bonds. For example, fluorinated arylboronic esters derived from catechol can self-assemble with linkers like 4,4'-bipyridine (B149096) to form 2:1 adducts sustained by nitrogen-boron (N→B) dative bonds. acs.org The degree of fluorination on the aryl ring influences the conformation of the resulting structure and the intermolecular interactions, such as C–H···F and F···F contacts, that stabilize the crystal lattice. acs.org

These supramolecular hosts can exhibit remarkable host-guest properties. The adducts can form inclusion complexes with various aromatic guest molecules, creating solvates and cocrystals. acs.org The organization of these host-guest systems is often driven by π-π stacking interactions between the guest molecules and the bipyridine linkers of the host framework. acs.orgmdpi.com The flexibility of these N→B bonded adducts allows them to adapt to the size and shape of different guests. acs.org This versatility has been exploited for applications such as the selective separation of xylene isomers. acs.org Furthermore, fluorinated boronic ester cages have been designed for the controlled, stimuli-responsive release of guest molecules, a feature desirable for drug delivery and other advanced applications. rsc.org The fluorine substituents can be used to tune the rate of guest release, which can be triggered by the addition of simple amines. rsc.org

Advanced Analytical Characterization and Computational Studies

Elucidation of Molecular Structure and Conformation through Advanced Spectroscopic Techniques

Advanced spectroscopic methods are indispensable for the detailed structural and conformational characterization of 2-Borono-4-fluorobenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide a window into the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, a multi-nuclear NMR approach is employed.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons and the acidic protons of the boronic acid and carboxylic acid groups. The coupling patterns between adjacent aromatic protons would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR: This technique maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. The carbons bonded to the electron-withdrawing fluorine, boronic acid, and carboxylic acid groups would appear at characteristic downfield shifts.

¹¹B NMR: As a quadrupolar nucleus, Boron-11 NMR is crucial for characterizing the boronic acid moiety. The chemical shift and signal width provide information about the coordination state and symmetry of the boron atom, confirming its trigonal planar geometry.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and offers a direct probe of the fluorine atom's environment. The chemical shift would be indicative of the electronic effects of the adjacent substituents on the aromatic ring.

While specific, experimentally verified high-resolution NMR data for this compound is not widely published, the following table illustrates the type of data that would be obtained from such an analysis, with expected chemical shift ranges based on analogous compounds.

Interactive Table: Illustrative NMR Data for this compound Note: This table is a representative example. Actual chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Inferred Structural Information |

|---|---|---|---|---|

| ¹H | 10.0 - 13.0 | Broad Singlet | - | Carboxylic acid proton (-COOH) |

| ¹H | 7.5 - 8.5 | Broad Singlet | - | Boronic acid protons (-B(OH)₂) |

| ¹H | 7.0 - 8.0 | Multiplets | H-H, H-F coupling | Aromatic protons |

| ¹³C | 165 - 175 | Singlet | - | Carboxylic acid carbon |

| ¹³C | 155 - 165 | Doublet | ¹J(C-F) | Carbon attached to Fluorine (C-F) |

| ¹³C | 120 - 140 | Singlet | - | Carbon attached to Boron (C-B) |

| ¹³C | 115 - 135 | Multiplets | C-F coupling | Other aromatic carbons |

| ¹¹B | 25 - 35 | Broad Singlet | - | sp² hybridized Boron in B(OH)₂ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group absorbs or scatters light at characteristic frequencies corresponding to specific bond vibrations (stretching, bending). The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile due to their different selection rules.

For this compound, key vibrational modes would include:

O-H Stretching: Broad bands in the IR spectrum for the hydroxyl groups of both the carboxylic acid and boronic acid.

C=O Stretching: A strong, sharp absorption band in the IR spectrum characteristic of the carbonyl group in the carboxylic acid.

B-O Stretching: Vibrations associated with the boron-oxygen bonds in the boronic acid group.

C-F Stretching: A strong absorption in the IR spectrum indicating the presence of the carbon-fluorine bond.

Aromatic C-H and C=C Vibrations: Multiple bands in both IR and Raman spectra corresponding to the stretching and bending modes of the benzene ring.

Theoretical calculations, such as DFT, are often used to predict and help assign these experimental vibrational frequencies.

Interactive Table: Characteristic Vibrational Frequencies for this compound Note: These are typical wavenumber ranges. Experimental values would provide the precise frequencies for the compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 | Strong |

| Boronic Acid (-B(OH)₂) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Boronic Acid (-B(OH)₂) | B-O Stretch | 1300 - 1400 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B, <sup>19</sup>F NMR)

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides powerful tools for investigating molecular properties where experimental data is scarce or to complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties like the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For fluorinated boronic acids, DFT studies have shown that the presence of an electronegative fluorine atom can significantly withdraw electron density from the aromatic ring, thereby increasing the Lewis acidity of the boron center.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not readily found in the literature, this technique would be invaluable for understanding its behavior in a solution. MD simulations could model how the molecule interacts with solvent molecules, predict its solvation energy, and explore its tendency to form dimers or larger aggregates through intermolecular hydrogen bonding. Furthermore, simulations could provide insights into the dynamic conformational changes the molecule undergoes in a liquid environment, which is critical for understanding its behavior in chemical reactions.

Future Research Directions and Translational Perspectives

Innovations in Green Chemistry and Sustainable Synthetic Methodologies

The synthesis of boronic acids and their derivatives is undergoing a transformation driven by the principles of green chemistry. Future research concerning 2-Borono-4-fluorobenzoic acid will likely focus on developing more environmentally benign and efficient synthetic routes, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

One promising area is the adoption of mechanochemistry, which involves solvent-free reactions conducted by grinding solid reactants together. This technique has been successfully used for the esterification of various boronic acids and offers a significant reduction in solvent waste. Another sustainable approach involves the use of cleaner oxidants. For instance, the synthesis of precursors like 4-bromo-2-fluorobenzoic acid can be achieved using molecular oxygen as the oxidant in the presence of a catalyst, a considerable improvement over heavy metal oxidants like dichromate, which pose significant environmental and toxicity concerns. chemicalbook.comgoogle.com

Furthermore, the reactions that utilize this compound, such as the Suzuki-Miyaura cross-coupling, can be made more sustainable. A key advantage of this reaction is the ability to perform it in aqueous media, which is considered a "greener" alternative to many organic solvents. Research is also advancing toward novel catalytic methods for creating the core structure, such as direct C-H or C-F borylation, which are more atom-economical than traditional metalation-borylation sequences. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Boronic Acids

| Parameter | Traditional Synthetic Method | Green Chemistry Innovation |

| Solvent Use | Often requires reflux in organic solvents like toluene (B28343) for esterification. | Mechanochemical (solvent-free) grinding or use of aqueous media for cross-coupling. |

| Reagents | Use of stoichiometric heavy metal oxidants (e.g., dichromate). google.com | Catalytic oxidation using molecular oxygen; enzymatic processes. chemicalbook.com |

| Energy Input | Typically requires prolonged heating and reflux. | Microwave-assisted or sonication-based synthesis to reduce reaction times. globalscientificjournal.com |

| Atom Economy | Multi-step processes with protecting groups can lower overall atom economy. | Direct C-H activation/borylation pathways improve atom economy. mdpi.com |

| Work-up | Often involves extensive extraction with organic solvents. | Simplified work-up procedures, especially after solvent-free reactions. |

Development of Targeted Delivery Systems for Biomedical Applications

Boronic acids have emerged as a versatile functional group for targeted drug delivery, a property that can be exploited and refined using this compound. acs.orgnih.gov The fundamental mechanism involves the reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols, which are common motifs in biological molecules like sugars. rsc.org A particularly important target is sialic acid (SA), a sugar that is frequently overexpressed on the surface of cancer cells. rsc.orgrsc.orgnih.gov By decorating nanocarriers with phenylboronic acid (PBA) derivatives, these systems can selectively bind to cancer cells, enabling targeted delivery of therapeutic payloads. rsc.orgnih.gov

The structure of this compound is especially advantageous for this application. The electron-withdrawing nature of the fluorine atom at the para-position is known to decrease the pKa of the boronic acid. rsc.org This is significant because it enhances the propensity to form a stable tetrahedral boronate ester at a physiological pH of 7.4, potentially leading to stronger and more selective binding to sialic acid compared to non-fluorinated analogues. rsc.orgrsc.org

Future research will focus on integrating this compound into various advanced drug delivery systems (DDS). These include:

Polymeric Micelles and Nanoparticles: The compound can be conjugated to polymers to form self-assembling micelles or nanoparticles that encapsulate cytotoxic drugs. acs.orgrsc.orgnih.gov These nanovectors would target cancer cells via the boronic acid-sialic acid interaction.

Stimuli-Responsive Systems: The boronic acid linkage can be designed to be responsive to the tumor microenvironment, such as lower pH or higher concentrations of reactive oxygen species (ROS), triggering drug release specifically at the target site. acs.orgnih.gov

Multifunctional Platforms: The carboxylic acid group provides a secondary handle for conjugation, allowing for the attachment of imaging agents or other targeting ligands, creating a theranostic system for simultaneous diagnosis and therapy. rsc.org

Table 2: Components of a Hypothetical Targeted Delivery System

| Component | Material/Molecule | Function | Rationale |

| Targeting Ligand | This compound | Binds to overexpressed sialic acid on tumor cells. rsc.orgnih.gov | Fluorine atom enhances binding affinity at physiological pH. rsc.org |

| Carrier Vehicle | Poly(ethylene glycol)-b-poly(L-glutamic acid) copolymer | Forms self-assembling micelles to carry the payload. rsc.org | Biocompatible, extends circulation half-life. nih.gov |

| Therapeutic Payload | Platinum(II) complex or other cytotoxic drug | Kills cancer cells upon release. rsc.org | Encapsulation reduces systemic toxicity. nih.gov |

| Linkage | Amide bond | Covalent attachment of the boronic acid to the polymer backbone via its carboxylic acid group. | Stable linkage for robust formulation. |

Integration with Artificial Intelligence and Machine Learning for Compound Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a transformative approach to molecular design. arxiv.org Instead of relying solely on chemical intuition and empirical trial-and-error, ML models can predict molecular properties and guide the synthesis of compounds with optimized characteristics. This is particularly relevant for designing derivatives of this compound for specific applications.

Researchers are successfully using ML models to predict the reactivity and stability of boron-containing compounds. numberanalytics.com A key property for boronic acids is their Lewis acidity, which governs their catalytic activity and binding affinity. ML regression models can accurately predict metrics like Fluoride Ion Affinity (FIA), a proxy for Lewis acidity, based on a combination of chemoinformatic and quantum mechanical descriptors. arxiv.orgthemoonlight.io

The future application of AI/ML in the context of this compound includes:

Predictive Modeling: Training models on datasets of substituted boronic acids to predict how different functional groups would modulate the pKa, binding affinity for various diols (e.g., sialic acid, glucose), and catalytic efficacy. numberanalytics.comoup.com

Rational Design: Using explainable AI (XAI) to understand the structure-property relationships, providing chemists with actionable insights. arxiv.orgthemoonlight.io For example, an AI could suggest specific substituents on the phenyl ring to fine-tune the electronic environment of the boron atom for maximal binding to a biological target. arxiv.org

Virtual Screening: Computationally screening vast virtual libraries of derivatives of this compound to identify lead candidates for synthesis, accelerating the discovery of new catalysts or therapeutic agents.

Table 3: AI/ML Workflow for Designing Boronic Acid Derivatives

| Step | Description | Tools & Techniques | Desired Outcome |

| 1. Data Generation | Create a dataset of boronic acid structures with computed or experimental properties (e.g., FIA, pKa). themoonlight.io | Density Functional Theory (DFT) calculations, experimental databases. | A robust dataset for model training. |

| 2. Feature Engineering | Define molecular descriptors representing the compound's structure. themoonlight.io | Quantum mechanical descriptors, chemoinformatic fingerprints (e.g., Morgan). themoonlight.io | A set of meaningful features for the ML model. |

| 3. Model Training | Develop a regression model to predict the target property from the molecular features. numberanalytics.com | Gradient Boosting, Random Forest, Neural Networks. | A predictive model with high accuracy. |

| 4. Interpretation & Design | Use XAI techniques to understand the model's predictions and identify key structural drivers of activity. arxiv.org | SHAP (SHapley Additive exPlanations) analysis. | Actionable design rules for new compounds. |

| 5. Validation | Synthesize and test the top AI-designed candidates to validate the model's predictions. | Organic synthesis and experimental assays. | Confirmation of improved compound performance. |

Exploration of Novel Reaction Pathways and Catalytic Systems

While this compound is a valuable building block for established reactions like the Suzuki-Miyaura coupling, future research is set to explore its role in novel reaction pathways and as a component of new catalytic systems. researchgate.net The electron-deficient nature of the compound, enhanced by the fluorine substituent, imparts unique reactivity that is yet to be fully harnessed.

Potential areas of exploration include:

Metal-Free Catalysis: Halogenated triarylboranes are known to function as potent metal-free Lewis acid catalysts for a range of organic transformations, including C-N bond formation. cardiff.ac.uk The electron-withdrawing fluorine in this compound suggests that it or its derivatives could serve as effective Lewis acid catalysts, promoting reactions under milder, metal-free conditions.

Radiochemical Synthesis: Aryl boronic acids are key precursors in the copper-mediated synthesis of C-18F bonds for creating radiotracers for Positron Emission Tomography (PET). nih.gov this compound could be a substrate in reactions designed to introduce other functional groups, with the boronic acid moiety later serving as the site for 18F-labeling, opening pathways to new imaging agents.

Expanded Cross-Coupling Reactions: Beyond traditional C-C bond formation, fluorinated aryl boronates are used in a variety of other cross-coupling reactions to form C-N, C-O, and other heteroatom bonds, greatly expanding their synthetic utility. researchgate.net

Novel Catalytic Amidation: Borate (B1201080) esters derived from electron-poor phenols have shown high efficacy in catalyzing challenging amidation reactions. nih.gov Esterification of this compound could yield a highly active borate catalyst for direct amide synthesis, a more sustainable alternative to traditional coupling agents. nih.gov

Table 4: Novel Reaction Pathways and Catalytic Applications

| Reaction Type | Description | Potential Catalyst/Reagent | Application |

| Lewis Acid Catalysis | N-alkylation of amines with esters. cardiff.ac.uk | This compound derivative as a metal-free catalyst. | Green synthesis of complex amines. |

| Radiolabeling | Nucleophilic 18F-fluorination of an aryl boronic acid precursor. nih.gov | Copper(II) trifluoromethanesulfonate. | Synthesis of PET imaging agents. |

| C-N Cross-Coupling | Reaction of the boronic acid with an amine to form an aniline (B41778) derivative. researchgate.net | Copper or Palladium catalyst. | Synthesis of complex pharmaceutical intermediates. |

| Catalytic Amidation | Direct formation of amides from carboxylic acids and amines. nih.gov | Borate ester derived from this compound. | Atom-economical synthesis of amides. |

Q & A

Q. What are the established synthetic routes for 2-Borono-4-fluorobenzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves halogenated precursors (e.g., 4-fluoro-2-bromobenzoic acid) subjected to Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane. Key steps include:

Halogenation : Introduce bromine/iodine at the 2-position of 4-fluorobenzoic acid.

Borylation : Miyaura reaction under inert conditions at 80–100°C for 12–24 hours.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

To optimize purity, monitor reaction progress via TLC and confirm boronic acid formation using <sup>11</sup>B NMR (peak ~30 ppm for boronate esters) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carboxylic acid protons (δ ~12 ppm). Use <sup>19</sup>F NMR to confirm fluorine substitution (δ -100 to -120 ppm).

- <sup>11</sup>B NMR : Confirm boronic acid moiety (δ 28–32 ppm for free acid; shifts with esterification).

- X-ray Crystallography : Resolve crystal structure using SHELXL . Prefer high-resolution data (R-factor < 0.05) and validate with WinGX .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]<sup>-</sup> with <5 ppm error .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

Methodological Answer: The compound participates in Suzuki-Miyaura cross-coupling with aryl halides (e.g., bromobenzene) to form biaryl carboxylic acids. Key considerations:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) with K₂CO₃ or Cs₂CO₃ as base.

- Solvent : DMF or THF:H₂O (3:1) at 80–100°C.

- Side Reactions : Protodeboronation (mitigated by anhydrous conditions) and esterification (suppressed by acidic pH).

Monitor conversion via HPLC and isolate products via acid-base extraction .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling. Focus on Pd-B bond dissociation energies and steric effects of substituents.

- Solvent Effects : Simulate solvent polarity (e.g., THF vs. DMF) with COSMO-RS to predict reaction rates.

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalyst/base pairs. Validate experimentally with Design of Experiments (DoE) .

Q. How should researchers address contradictions in reported catalytic efficiencies for cross-coupling reactions?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Compare <sup>11</sup>B NMR and elemental analysis data across studies to rule out boronate ester contamination.

- Catalyst Loading : Replicate experiments with standardized Pd concentrations (e.g., 1 mol%).

- Kinetic Studies : Use in-situ IR or <sup>19</sup>F NMR to track real-time conversion and identify rate-limiting steps.

Publish raw datasets (e.g., crystallographic CIF files) for transparency .

Q. What strategies improve the hydrolytic stability of this compound in aqueous biological assays?

Methodological Answer:

- Protecting Groups : Convert boronic acid to MIDA boronate (tetrahedral boron) for stability. Deprotect post-assay with mild acid (pH 4–5).

- Formulation : Use lyophilized powders stored at -20°C and reconstitute in DMSO immediately before use.

- Buffering : Maintain assay pH <7 to minimize boronate ester hydrolysis. Validate stability via LC-MS over 24 hours .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

Methodological Answer:

- Twinned Data : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning.

- Disorder Modeling : Partition disordered boronic acid groups with free variables in SHELXL.

- Validation Tools : Check geometry with PLATON and R1/wR2 convergence (<5% discrepancy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.